molecular formula C26H22N4O B15045593 (4Z)-4-(1-ethylquinolin-2(1H)-ylidene)-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-ethylquinolin-2(1H)-ylidene)-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15045593
M. Wt: 406.5 g/mol
InChI Key: LUUCQXGRDYPNRB-VHXPQNKSSA-N
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Description

4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of an appropriate quinoline derivative with a hydrazine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of the quinoline and pyrazolone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

(4Z)-4-(1-ethylquinolin-2-ylidene)-2-phenyl-5-phenyliminopyrazolidin-3-one

InChI

InChI=1S/C26H22N4O/c1-2-29-22-16-10-9-11-19(22)17-18-23(29)24-25(27-20-12-5-3-6-13-20)28-30(26(24)31)21-14-7-4-8-15-21/h3-18H,2H2,1H3,(H,27,28)/b24-23-

InChI Key

LUUCQXGRDYPNRB-VHXPQNKSSA-N

Isomeric SMILES

CCN1/C(=C\2/C(=NC3=CC=CC=C3)NN(C2=O)C4=CC=CC=C4)/C=CC5=CC=CC=C51

Canonical SMILES

CCN1C(=C2C(=NC3=CC=CC=C3)NN(C2=O)C4=CC=CC=C4)C=CC5=CC=CC=C51

Origin of Product

United States

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